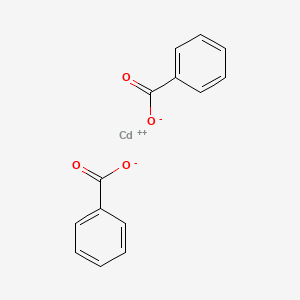

Cadmium benzoate

CAS No.: 3026-22-0

Cat. No.: VC17216432

Molecular Formula: C14H10CdO4

Molecular Weight: 354.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3026-22-0 |

|---|---|

| Molecular Formula | C14H10CdO4 |

| Molecular Weight | 354.64 g/mol |

| IUPAC Name | cadmium(2+);dibenzoate |

| Standard InChI | InChI=1S/2C7H6O2.Cd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

| Standard InChI Key | JOGSGUQZPZCJCG-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |

Introduction

Chemical Identity and Basic Properties

Cadmium benzoate complexes are typically synthesized through reactions between cadmium salts and benzoic acid derivatives. A prominent example is the cadmium benzoate p-tert-butylbenzoate complex (CAS: 68478-53-5), which features a cadmium center coordinated by both benzoate and p-tert-butylbenzoate ligands . Key properties include:

-

Physical State: Colorless to light yellow crystalline solid .

-

Solubility: Soluble in polar organic solvents such as ethanol and chloroform .

-

Thermal Stability: Decomposition temperatures exceed 200°C, making them suitable for high-temperature applications .

-

Molecular Structure: Cadmium adopts a distorted octahedral geometry, with benzoate ligands binding in bidentate (κ²-O₂CR) modes .

Synthesis and Structural Characterization

Synthetic Routes

Cadmium benzoate complexes are prepared via ligand exchange or direct crystallization methods:

-

Ligand Exchange: Reacting cadmium methyl precursors ([TmᵗBu]CdMe) with carboxylic acids (RCO₂H) yields [TmᵗBu]Cd(O₂CR) complexes. For example, [TmᵗBu]Cd(O₂CPh) forms via reaction with benzoic acid .

-

Solvent Crystallization: Mixing cadmium salts (e.g., Cd(NO₃)₂) with p-tert-butylbenzoate in ethanol/chloroform followed by slow evaporation produces crystalline complexes .

Structural Diversity

X-ray diffraction studies reveal structural variations influenced by counteranions and ligand coordination modes:

-

Bidentate Benzoate Binding: In [TmᵗBu]Cd(O₂CPh), the benzoate ligand binds via two oxygen atoms (Cd–O: 2.32–2.45 Å) .

-

Thiocarboxylate Analogues: Substituting oxygen with sulfur (e.g., [TmᵗBu]Cd(SC(O)Ph)) results in monodentate sulfur coordination (Cd–S: 2.48 Å) .

-

Counteranion Effects: Sulfate (SO₄²⁻) or nitrate (NO₃⁻) anions induce 3D networks, as seen in [Cd₂(L)₂(μ₃-SO₄)(H₂O)₂]·5H₂O .

Table 1: Structural Parameters of Selected Cadmium Benzoate Complexes

Physicochemical Properties

Thermal and Light Stability

Cadmium benzoate complexes exhibit exceptional stability:

-

Thermogravimetric Analysis (TGA): Decomposition onset at ~220°C, with residual cadmium oxide above 400°C .

-

Photoresistance: The π→π* transitions in aromatic ligands confer UV stability, enabling use in photopolymers .

Reactivity and Dynamic Behavior

NMR studies highlight rapid ligand exchange kinetics:

-

Carboxylate Exchange: [TmᵗBu]Cd(O₂CR) complexes undergo associative exchange with RCO₂H, even at –40°C .

-

Mechanism: Exchange rates (k ≈ 10³ M⁻¹s⁻¹) depend on carboxylic acid concentration, favoring a bimolecular pathway .

Functional Applications

Industrial Stabilizers

-

Coatings and Plastics: Acts as a light/thermal stabilizer in polyvinyl chloride (PVC) and epoxy resins, reducing degradation during processing .

-

Rubber Additives: Enhances oxidative resistance in automotive tires .

Advanced Materials

-

Coordination Polymers: 3D networks (e.g., [Cd₂(L)₂(μ₃-SO₄)]) serve as precursors for cadmium sulfide (CdS) nanomaterials .

-

Enzyme Mimetics: Sulfur-rich coordination environments mimic zinc metalloenzymes, aiding mechanistic studies .

Emerging Uses

-

Drug Delivery: Biocompatible complexes explored for controlled release of benzoic acid derivatives .

Recent Research Directions

Structural Engineering

-

Anion-Directed Assembly: Counteranions (SO₄²⁻, NO₃⁻) tune topology, enabling tailored porosity in metal-organic frameworks (MOFs) .

-

Chiral Induction: Helical [Cd(L)₂]·H₂O complexes exhibit circularly polarized luminescence for optoelectronic applications .

Mechanistic Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume